

# Application Notes: (2-Phenoxy-phenyl)-hydrazine hydrochloride in Agrochemical Synthesis

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## Compound of Interest

**Compound Name:** (2-Phenoxy-phenyl)-hydrazine hydrochloride

**Cat. No.:** B021116

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## Introduction: A Keystone Intermediate for Modern Fungicides

(2-Phenoxy-phenyl)-hydrazine and its hydrochloride salt have emerged as critical building blocks in the synthesis of high-performance agrochemicals. While possessing limited intrinsic biological activity, this molecule serves as an indispensable precursor for constructing the core heterocyclic scaffolds of several patented fungicides. Its primary and most commercially significant application lies in the synthesis of strobilurin fungicides, a class of broad-spectrum agents vital for modern crop protection.

Strobilurins, inspired by a natural product from the fungus *Strobilurus tenacellus*, act by inhibiting mitochondrial respiration in pathogenic fungi. They block the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively halting ATP synthesis and preventing fungal growth.<sup>[1][2]</sup> The pyrazole ring is a key structural feature in some of the most effective synthetic strobilurins, and **(2-Phenoxy-phenyl)-hydrazine hydrochloride** is the foundational reagent for creating this essential moiety. Its strategic importance is best exemplified by its role in the industrial synthesis of Pyraclostrobin, a leading fungicide used to control a wide range of diseases in over 100 crops.<sup>[3][4]</sup>

## Core Application: Synthesis of Pyraclostrobin's Pyrazole Ring

The synthesis of Pyraclostrobin (methyl N-(2-{{1-(4-chlorophenyl)-1H-pyrazol-3-yl}oxymethyl}phenyl) N-methoxycarbamate) is a multi-step process where the formation of the substituted pyrazole ring is a crucial early stage. While multiple synthetic routes exist, a common and illustrative pathway involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This reaction, a cornerstone of heterocyclic chemistry, reliably forms the stable five-membered pyrazole ring.[\[5\]](#)[\[6\]](#)[\[7\]](#)

In this context, a different precursor, p-chlorophenylhydrazine hydrochloride, is typically used to construct the 1-(4-chlorophenyl)-3-hydroxypyrazole intermediate.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This intermediate is then coupled with the other major fragment of the molecule. While direct synthesis pathways starting from **(2-Phenoxy-phenyl)-hydrazine hydrochloride** for other agrochemicals are proprietary, its structural similarity to other key hydrazine precursors highlights its potential as a versatile starting material for novel pyrazole-containing active ingredients. The fundamental protocol below illustrates the general principle of pyrazole formation using a hydrazine hydrochloride salt, a reaction analogous to the initial steps in the synthesis of fungicides like pyraclostrobin.

### Principle of Pyrazole Synthesis via Cyclocondensation

The core of the synthesis relies on the reaction between a hydrazine and a  $\beta$ -ketoester. The mechanism proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring system. The hydrochloride salt is typically neutralized *in situ* using a base to liberate the more reactive free hydrazine.

The choice of the  $\beta$ -dicarbonyl component determines the substitution pattern at positions 3 and 5 of the resulting pyrazole ring. The hydrazine derivative dictates the substituent on the N1 nitrogen. This modularity allows for extensive structure-activity relationship (SAR) studies to develop new active ingredients.[\[12\]](#)

# Detailed Protocol: Synthesis of a Model Pyrazolone Intermediate

This protocol details a representative procedure for the synthesis of a pyrazolone intermediate, demonstrating the fundamental cyclocondensation reaction. This serves as a model for the industrial synthesis of the core of pyrazole-based fungicides.

**Objective:** To synthesize 1-(4-chlorophenyl)-3-methyl-5-pyrazolone from p-chlorophenylhydrazine hydrochloride and ethyl acetoacetate.

## Materials:

- p-Chlorophenylhydrazine hydrochloride
- Ethyl acetoacetate
- Sodium acetate (anhydrous)
- Ethanol (absolute)
- Glacial acetic acid
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

## Step-by-Step Methodology

### • Reagent Preparation:

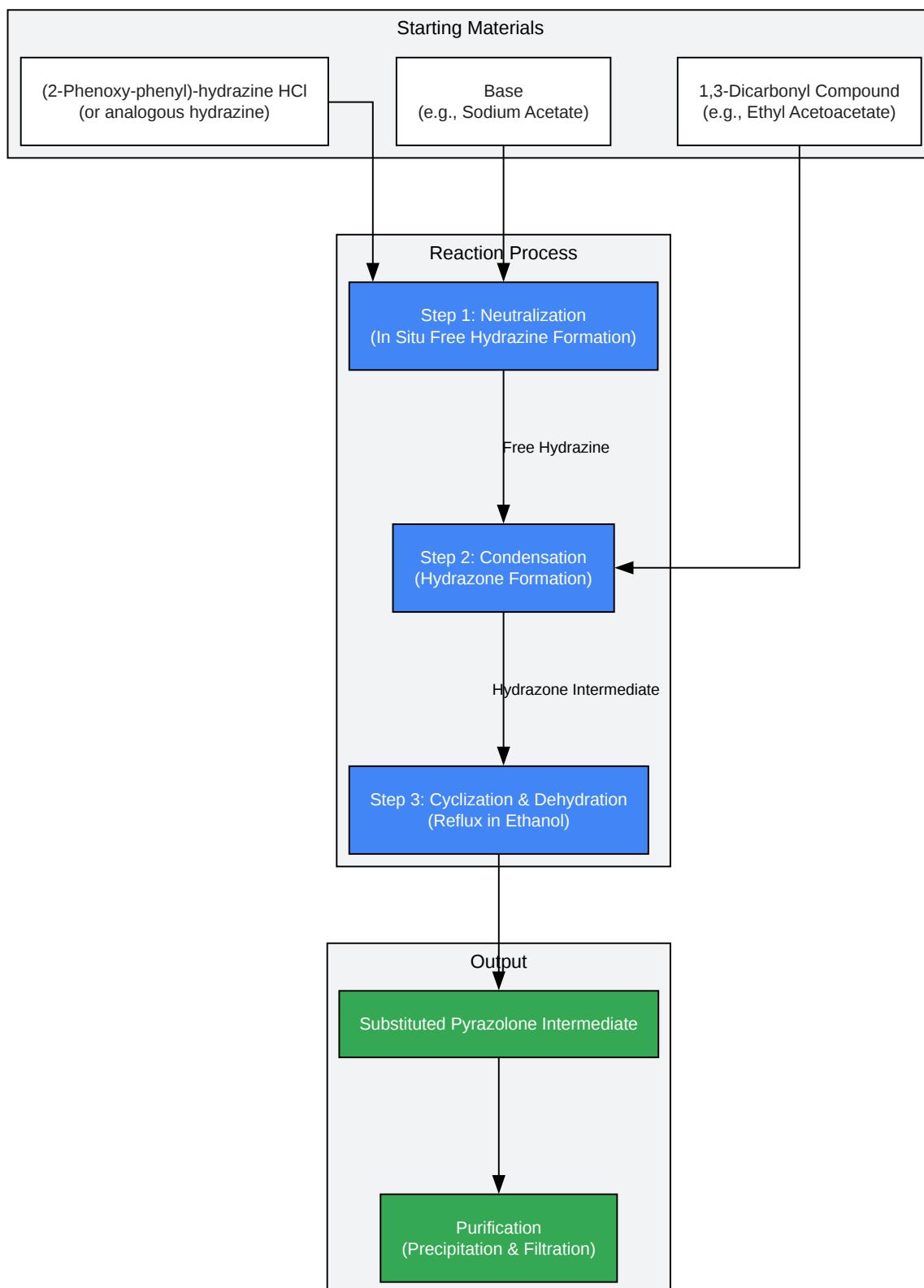
- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.9 g (0.1 mol) of p-chlorophenylhydrazine hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of 50% aqueous ethanol.

- Rationale: The sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free p-chlorophenylhydrazine in situ. The free hydrazine is a much stronger nucleophile required for the initial reaction with the ketoester. Ethanol serves as a suitable solvent for all reactants.
- Reaction Initiation:
  - To the stirring solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise over 10 minutes at room temperature.
  - Rationale: The dropwise addition helps to control any initial exotherm from the formation of the hydrazone intermediate.
- Cyclization Reaction:
  - Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
  - Maintain the reflux for 3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
  - Rationale: Heating provides the necessary activation energy for the intramolecular cyclization of the hydrazone intermediate, followed by the elimination of ethanol and water to form the stable pyrazolone ring.
- Product Isolation and Purification:
  - After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath for 30 minutes to maximize precipitation.
  - Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake with two 20 mL portions of cold deionized water to remove residual salts and impurities.
  - Rationale: The product is significantly less soluble in the cold aqueous ethanol mixture than the starting materials or byproducts, allowing for efficient isolation by precipitation and filtration.

- Drying and Characterization:
  - Dry the purified solid in a vacuum oven at 60°C to a constant weight.
  - Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g.,  $^1\text{H}$  NMR, IR) to confirm its identity and purity as 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.
  - Expected Yield: ~85-90%.

## Workflow and Data Visualization

The synthesis process can be visualized as a straightforward workflow from starting materials to the final intermediate product.

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